molecular formula C4H11NO3S B8784266 N-(2-methoxyethyl)methanesulfonamide

N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B8784266
M. Wt: 153.20 g/mol
InChI Key: JFSYLINYOHTYGG-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group linked to a nitrogen atom substituted with a 2-methoxyethyl chain. Sulfonamides are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity .

Properties

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

N-(2-methoxyethyl)methanesulfonamide

InChI

InChI=1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3

InChI Key

JFSYLINYOHTYGG-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The methanesulfonamide core allows for versatile functionalization. Key structural analogs and their substituent-driven properties include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(2-Furylmethyl)methanesulfonamide 2-Furylmethyl ~185.2 Observed as a minor byproduct in catalytic reactions; limited solubility due to aromatic furan .
N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide Bulky tert-butyl and hydroxyl groups ~272.37 Antioxidant activity via radical scavenging; enhanced steric hindrance .
N-(4-Arylamidophenyl)methanesulfonamide Aryl amide groups Varies Anti-inflammatory activity (e.g., xylene-induced edema inhibition) .
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide Chlorinated aromatic ring 332.22 High reactivity in halogenated environments; potential agrochemical use .

Key Observations :

  • Hydrophilicity : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to analogs with aromatic (e.g., furan ) or bulky tert-butyl substituents .
  • Bioactivity : Anti-inflammatory and antioxidant activities are linked to electron-donating groups (e.g., hydroxyl ) or aryl amides , whereas halogenated derivatives may exhibit toxicity or catalytic utility .
Physicochemical Properties
  • Solubility: Methoxyethyl chains improve solubility in polar solvents (e.g., methanol, acetonitrile) compared to analogs like N-(2-furylmethyl)methanesulfonamide .
  • Stability : Sulfonamides with electron-withdrawing groups (e.g., nitro ) exhibit higher thermal stability, while hydroxyl-containing derivatives may undergo oxidative degradation .
  • Spectroscopic Data :
    • 1H NMR : Methoxyethyl protons resonate at δ ~3.2–3.5 ppm (similar to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide ).
    • IR : Strong S=O stretches near 1150–1350 cm⁻¹ .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxyethylamine attacks the electrophilic sulfur atom in methanesulfonyl chloride. The nitroalkane solvent ensures the solubility of the sulfonamide product at elevated temperatures while precipitating the amine hydrochloride by-product. Key parameters include:

  • Molar Ratio : A slight excess of 2-methoxyethylamine (1.1–1.2 equivalents) ensures complete consumption of methanesulfonyl chloride.

  • Solvent Ratio : Nitroalkane-to-methanesulfonyl chloride ratios of 3:1 to 4:1 optimize product solubility.

  • Temperature : The reaction is initiated at 25–30°C to control exothermicity, followed by heating to 50–70°C to dissolve precipitated product.

Workup and Purification

Post-reaction, the mixture is filtered to remove insoluble amine hydrochloride. The nitroalkane filtrate is then cooled to 0–25°C to crystallize the sulfonamide product, yielding 85–94% purity. Residual solvent is removed via distillation or vacuum drying. A notable advantage is the recyclability of nitroalkane, which retains dissolved sulfonamide and reduces waste.

Molecular Sieve-Assisted Synthesis

An alternative method employs molecular sieves to sequester hydrochloric acid (HCl) generated during the reaction, eliminating the need for aqueous workup. This approach is advantageous for moisture-sensitive intermediates.

Procedure and Optimization

In a typical setup, 2-methoxyethylamine and methanesulfonyl chloride are combined in dichloromethane with powdered Type 3A molecular sieves (3–5 Å pore size). The sieves adsorb HCl, shifting the equilibrium toward product formation. Key steps include:

  • Reaction Temperature : Initiated at 0°C to mitigate exothermic effects, followed by stirring at room temperature for 18–24 hours.

  • Sieves Regeneration : Post-reaction, sieves are reactivated by heating at 400°C for reuse.

Yield and Scalability

This method achieves yields of 68–75%, with purity enhanced by recrystallization from methylcyclohexane. While less efficient than nitroalkane-mediated synthesis, it avoids solvent distillation and suits small-scale laboratory preparations.

Comparative Analysis of Methods

Parameter Nitroalkane Method Molecular Sieve Method
Yield 85–94%68–75%
Solvent Nitroethane/NitromethaneDichloromethane
Reaction Time 2–3 hours18–24 hours
By-Product Removal FiltrationSieve adsorption
Scalability IndustrialLaboratory-scale
Environmental Impact Solvent recyclingSieve regeneration

Advanced Modifications and Recent Findings

Hydrochloride Salt Intermediate

A derivative, 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride, is synthesized via analogous routes. Neutralization with sodium hydroxide yields the free base, demonstrating adaptability for functionalized analogs.

Solvent-Free Approaches

Emerging studies explore solvent-free conditions using microwave irradiation, reducing reaction times to 10–15 minutes with comparable yields .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for N-(2-methoxyethyl)methanesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting methanesulfonyl chloride with 2-methoxyethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes temperature control (0–25°C), solvent selection to enhance solubility, and stoichiometric adjustments to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹, C-O-C from methoxy groups ~1250 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., methoxy protons at δ 3.2–3.5 ppm, sulfonamide NH at δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. How is regioselectivity achieved during derivatization of this compound?

  • Methodological Answer : Regioselectivity in alkylation or acylation is controlled by steric and electronic factors. For example, using bulky electrophiles to favor substitution at less hindered sites or employing directing groups (e.g., fluorine substituents) to activate specific positions. Reaction monitoring via TLC or HPLC ensures selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, charge distribution, and transition states. For instance:

  • Thermochemistry : Exact exchange terms improve accuracy in predicting atomization energies (average error ~2.4 kcal/mol) .
  • Reactivity : Local kinetic-energy density functionals (e.g., Colle-Salvetti) assess correlation energies for reaction pathways .
  • UV/Vis Spectra : TD-DFT simulates electronic transitions, validated against experimental spectra .

Q. What methodologies resolve contradictions between experimental and computational data on reaction mechanisms?

  • Methodological Answer : Discrepancies arise from approximations in computational models (e.g., solvent effects, relativistic terms). Strategies include:

  • Hybrid Approaches : Combine experimental kinetics (e.g., stopped-flow spectroscopy) with DFT-optimized transition states .
  • Solvent Modeling : Explicit solvent molecules or continuum models (e.g., PCM) refine free energy calculations .
  • Benchmarking : Cross-validate with high-level ab initio methods (e.g., CCSD(T)) for critical steps .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationships (SAR) are explored via:

  • Enzyme Assays : Measure IC₅₀ values against targets (e.g., kinases, proteases) .
  • Molecular Docking : Simulate binding modes (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .
  • Pharmacokinetic Studies : LogP calculations and PAMPA assays assess lipophilicity and membrane permeability .

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